3-Chloro-1-butene

Catalog No.
S602498
CAS No.
563-52-0
M.F
C4H7Cl
M. Wt
90.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-1-butene

CAS Number

563-52-0

Product Name

3-Chloro-1-butene

IUPAC Name

3-chlorobut-1-ene

Molecular Formula

C4H7Cl

Molecular Weight

90.55 g/mol

InChI

InChI=1S/C4H7Cl/c1-3-4(2)5/h3-4H,1H2,2H3

InChI Key

VZGLVCFVUREVDP-UHFFFAOYSA-N

SMILES

CC(C=C)Cl

Synonyms

3-chloro-1-butene

Canonical SMILES

CC(C=C)Cl

The exact mass of the compound 3-Chloro-1-butene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60192. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-1-butene is a highly reactive secondary allylic chloride characterized by a terminal double bond and an α-methyl group. With a boiling point of 62–65 °C and a density of 0.90 g/mL, this clear, volatile liquid serves as a critical electrophilic building block in organic synthesis. Unlike primary or non-conjugated alkyl halides, its secondary allylic structure enables complex reactivity pathways (SN1, SN2, and SN2'), making it an essential precursor for introducing branched 1-methylallyl or linear crotyl moieties into target molecules via transition-metal catalysis or nucleophilic substitution .

Substituting 3-chloro-1-butene with its primary isomer, 1-chloro-2-butene (crotyl chloride), or its homoallylic counterpart, 4-chloro-1-butene, fundamentally alters reaction kinetics and product distributions. Crotyl chloride possesses an internal double bond that introduces severe steric hindrance in transition-metal-catalyzed coupling steps, often reducing yields to near zero. Conversely, 4-chloro-1-butene lacks allylic resonance stabilization, rendering it unreactive under mild SN1 solvolysis conditions. Furthermore, because 3-chloro-1-butene is thermodynamically less stable than crotyl chloride, generic or low-purity 'butenyl chloride' mixtures will thermodynamically sink toward the primary isomer during heating, destroying the regiocontrol required for advanced pharmaceutical and fine chemical synthesis [1].

Steric Advantage in Palladium-Catalyzed Coupling-Cyclization

In Pd(II)-catalyzed coupling-cyclization reactions with α-amino allenes, the position of the double bond in the allylic halide dictates the success of the catalytic cycle. 3-Chloro-1-butene, possessing a sterically accessible terminal alkene, successfully undergoes the transformation to yield the desired cyclized product in 83% yield. In direct contrast, the primary isomer 1-chloro-2-butene (crotyl chloride) reacts very slowly under identical conditions, primarily due to the steric hindrance imposed by its internal C=C double bond during the critical coupling step [1].

Evidence DimensionCoupling-cyclization product yield
Target Compound Data83% combined yield (E/Z mixture)
Comparator Or Baseline1-Chloro-2-butene (Crotyl chloride): Reacts very slowly / negligible yield
Quantified DifferenceMassive yield differential (>80% vs near-zero) driven by steric accessibility
ConditionsPd(II) catalysis with α-amino allenes at room temperature

Buyers synthesizing complex heterocycles must procure 3-chloro-1-butene to bypass the steric limitations that completely stall reactions using standard crotyl chloride.

Thermodynamic Isomerization and Equilibrium Dynamics

3-Chloro-1-butene is kinetically accessible but thermodynamically less stable than its primary isomer, 1-chloro-2-butene. Quantitative isomerization studies using cuprous salts or thermal conditions (60–80 °C) demonstrate that the equilibrium heavily favors crotyl chloride, with an equilibrium constant (K) ranging from 2.32 to 3.88. This thermodynamic driving force explains why commercial crotyl chloride often contains up to 38% 3-chloro-1-butene as an impurity, and conversely, why pure 3-chloro-1-butene must be strictly temperature-controlled to prevent spontaneous rearrangement into the primary chloride [1].

Evidence DimensionThermodynamic equilibrium constant (K)
Target Compound DataMinor component at equilibrium (approx. 20-30%)
Comparator Or Baseline1-Chloro-2-butene: Major component (K = 2.32 to 3.88)
Quantified DifferenceEquilibrium favors the primary isomer by a factor of >2.3
ConditionsHomogeneous catalytic system (cuprous salt/DMF) or thermal conditions (60-80 °C)

Procurement teams must specify high-purity grades and cold-chain handling for 3-chloro-1-butene, as thermal exposure will irreversibly degrade it into crotyl chloride.

SN1 Solvolysis Reactivity via Allylic Resonance

The secondary allylic nature of 3-chloro-1-butene provides exceptional stabilization to the intermediate carbocation during SN1 reactions. When compared to non-conjugated analogs like 4-chloro-1-butene (a primary homoallylic chloride), 3-chloro-1-butene exhibits vastly superior reactivity. In solvolysis models, allylic chlorides demonstrate first-order rate constants orders of magnitude greater than standard saturated or homoallylic alkyl chlorides at the same temperature. 4-Chloro-1-butene, lacking this resonance stabilization, behaves as an unreactive primary halide under mild SN1 conditions [1].

Evidence DimensionRelative SN1 solvolysis rate
Target Compound DataHighly reactive (rapid first-order kinetics via resonance-stabilized allylic carbocation)
Comparator Or Baseline4-Chloro-1-butene: Unreactive under mild SN1 conditions
Quantified DifferenceOrders of magnitude faster solvolysis rate for the allylic system
ConditionsNucleophilic substitution (SN1) in polar protic solvents

For synthetic routes requiring rapid, mild carbocation generation, the secondary allylic structure of 3-chloro-1-butene is an absolute requirement over its homoallylic structural isomers.

Precursor for Palladium-Catalyzed Heterocycle Synthesis

Directly leveraging its terminal alkene to avoid steric hindrance (as evidenced by the 83% yield vs crotyl chloride), 3-chloro-1-butene is the optimal electrophile for Pd-catalyzed coupling-cyclizations with amino allenes to form functionalized pyrrolines and dihydrofurans [1].

Regioselective Allylation in Active Pharmaceutical Ingredients (APIs)

Because 3-chloro-1-butene can undergo SN2' substitutions to yield linear products or direct SN2/SN1 to yield branched products, it is utilized in API synthesis where precise stereochemical and regiochemical control of the 1-methylallyl group is required, provided thermal isomerization is strictly avoided [2].

Kinetic Studies and Solvolysis Benchmarking

Due to its rapid ionization into a resonance-stabilized allylic carbocation, 3-chloro-1-butene serves as a critical benchmark substrate in physical organic chemistry for evaluating solvent nucleophilicity, ionizing power, and SN1 reaction kinetics [3].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (55.41%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (45.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (44.59%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (97.3%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (44.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (44.59%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

563-52-0

Wikipedia

3-chloro-1-butene

General Manufacturing Information

1-Butene, 3-chloro-: ACTIVE

Dates

Last modified: 08-15-2023

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